3,4-Dichloro-8-fluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOOTOZCRFUTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671173 | |
| Record name | 3,4-Dichloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-28-8 | |
| Record name | 3,4-Dichloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-8-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Quinoline Scaffold: a Foundational Heterocycle in Chemical Science
The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental heterocyclic scaffold in chemical science. researchgate.netorientjchem.org First isolated from coal tar in 1834, its structure was later elucidated, paving the way for systematic derivatization. This bicyclic aromatic structure is not only prevalent in a variety of natural products, such as the antimalarial alkaloid quinine, but also serves as a versatile building block in the synthesis of a multitude of compounds with significant pharmacological and material properties. researchgate.net
The unique electronic nature of the quinoline nucleus, arising from the fusion of an electron-rich benzene ring and an electron-deficient pyridine ring, imparts a distinct reactivity profile. It can undergo both electrophilic and nucleophilic substitution reactions, allowing for extensive chemical modifications. orientjchem.org This versatility has made quinoline and its derivatives a subject of intense research, leading to their incorporation into a wide range of marketed drugs and compounds with demonstrated biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netorientjchem.orgafjbs.com The ability of the quinoline scaffold to be readily functionalized makes it an attractive platform for the development of novel molecules with tailored properties. researchgate.net
Significance of Halogenation in Modulating Quinoline Properties and Reactivity
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline (B57606) scaffold is a powerful strategy for modulating its physicochemical and biological properties. rasayanjournal.co.in Halogenation can significantly influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding affinity to biological targets. preprints.orgmdpi.com
Key effects of halogenation on quinoline properties include:
Lipophilicity and Bioavailability: Halogen atoms, particularly chlorine and bromine, can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor in drug design for improving oral bioavailability and penetration into specific tissues, such as the central nervous system. preprints.orgmdpi.com
Electronic Effects: The high electronegativity of halogen atoms can create partial positive charges on the quinoline ring, influencing its reactivity in chemical transformations and its interactions with biological macromolecules. vulcanchem.com For instance, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org
Metabolic Stability: The strong carbon-fluorine bond, in particular, can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life of the compound. mdpi.com
Binding Interactions: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can stabilize the binding of a molecule to its target protein, thereby enhancing its biological activity. acs.org
The strategic placement of halogens allows for the fine-tuning of these properties, a concept central to rational drug design and the development of functional materials. preprints.orgmdpi.com
Contextualizing 3,4 Dichloro 8 Fluoroquinoline Within Advanced Quinoline Research
3,4-Dichloro-8-fluoroquinoline is a specific polysubstituted quinoline (B57606) that exemplifies the principles of advanced quinoline research. The presence of three halogen atoms—two chlorine and one fluorine—at distinct positions on the quinoline core suggests a deliberate design to achieve a unique combination of steric and electronic properties.
This particular substitution pattern is of interest for several reasons:
Polysubstitution: The presence of multiple halogens can lead to synergistic effects on the molecule's properties, which may not be achievable with single substitutions.
Positional Isomerism: The specific arrangement of the chlorine and fluorine atoms is critical. For example, the properties of this compound will differ from its isomers, such as 3,4-dichloro-6-fluoroquinoline (B598581) or 3,4-dichloro-7-fluoroquinoline. synquestlabs.com
Synthetic Utility: This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of the C-Cl and C-F bonds, as well as the distinct electronic environment of each position on the ring, allows for selective functionalization.
While specific research applications for this compound are not extensively detailed in publicly available literature, its structure places it within the broader class of halogenated quinolines investigated for their potential as pharmaceuticals and functional materials. cymitquimica.com
Scope and Objectives of Research on Polychloro Fluoroquinoline Systems
Precursor Synthesis and Derivatization Strategies for Dichloro-fluoroquinoline Scaffolds
The construction of the dichloro-fluoroquinoline framework typically relies on the assembly of pre-functionalized building blocks through cyclization reactions. The careful design and synthesis of these precursors are paramount to achieving the desired substitution pattern on the final quinoline product.
The synthesis of target quinolines often begins with appropriately substituted anilines. For this compound, a key intermediate could be a halogenated aniline (B41778) derivative. One common strategy involves the synthesis of 2-aminoaryl ketones or aldehydes, which serve as foundational components in classical quinoline syntheses like the Friedländer annulation. mdpi.comtandfonline.com
For instance, the synthesis of a precursor for a related compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, started from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. mdpi.com This acid was converted to its corresponding acid chloride using thionyl chloride, which was then used in subsequent steps to build the quinoline ring. mdpi.com Similarly, the synthesis of precursors for this compound would likely involve multi-step sequences starting from commercially available fluorinated and chlorinated benzene (B151609) derivatives.
Another approach involves the modification of existing quinoline precursors. For example, N-(3-Chloro-4-fluorophenyl)acetamide can be synthesized by treating 3-chloro-4-fluoroaniline (B193440) with acetic anhydride. jmpas.com This acetamide (B32628) can then undergo Vilsmeier-Haack type reactions to form a dichlorinated quinoline carbaldehyde, demonstrating how halogenated precursors are elaborated into more complex structures. jmpas.com
The synthesis of substituted anilines themselves can be challenging. Direct halogenation of anilines can lead to mixtures of isomers and over-halogenation. Therefore, protecting group strategies and directed ortho-metalation are often employed to control regioselectivity.
Once the key aminoaryl precursors are in hand, they are subjected to cyclization reactions to form the quinoline ring system. Several classical and modern methods are available for this transformation, known as quinoline annulation.
The Friedländer Synthesis is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. tandfonline.com For example, a substituted 2-aminoaryl ketone can react with a compound like ethyl acetoacetate (B1235776) to form the quinoline ring. This method is advantageous due to its atom economy and the direct formation of the quinoline system. Microwave-assisted Friedländer synthesis has been shown to be an environmentally friendly approach, sometimes utilizing solid acid catalysts. mdpi.comtandfonline.com
The Gould-Jacobs Reaction is another powerful method that begins with the reaction of an aniline with an acylmalonic ester derivative, such as diethyl (ethoxymethylene)malonate. The resulting anilinomethylenemalonate is then cyclized at high temperatures to form a 4-hydroxyquinoline-3-carboxylate ester, which can be further modified. nih.gov
Modern, metal-catalyzed methods have also been developed for quinoline synthesis. For example, copper-catalyzed sequential reactions of ortho-halogenated aromatic carbonyl compounds with enamino esters provide a route to functionalized quinolines. tandfonline.com Similarly, palladium-catalyzed intramolecular N-arylation of enamine intermediates derived from Michael addition has been used to construct quinolin-4(1H)-ones in a one-pot manner. organic-chemistry.org These methods often offer milder reaction conditions and broader functional group tolerance compared to classical techniques. nih.gov
A summary of common quinoline annulation strategies is provided in the table below.
Table 1: Common Quinoline Annulation Strategies| Reaction Name | Precursors | Key Features |
|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | Direct formation of quinolines; often requires basic or acidic catalysis. mdpi.comtandfonline.com |
| Gould-Jacobs Reaction | Aniline + Acylmalonic ester derivative | Forms 4-hydroxyquinoline-3-carboxylates; requires high-temperature cyclization. nih.gov |
| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Uses strong acid; can lead to mixtures of products. nih.gov |
| Combes Quinoline Synthesis | Aniline + β-Diketone | Acid-catalyzed condensation to form 2,4-disubstituted quinolines. researchgate.net |
| Copper-Catalyzed Annulation | o-Haloaryl ketone + Enamine | Provides access to polysubstituted quinolines under milder conditions. tandfonline.com |
Synthesis of Key Intermediates Bearing Halogen Substituents
Regioselective Chlorination and Fluorination Approaches for Quinoline Ring Systems
The introduction of chlorine and fluorine atoms onto a pre-formed quinoline scaffold requires precise control of regioselectivity. Various methods, including electrophilic substitution, nucleophilic aromatic substitution, and electrochemical techniques, have been developed for this purpose.
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto aromatic rings. In the case of quinolines, the reaction is complex due to the presence of two rings with different electronic properties and the influence of the nitrogen atom. Under acidic conditions, the quinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic attack. Consequently, substitution typically occurs on the benzene ring, primarily at the C5 and C8 positions. iust.ac.ir
The site-selective halogenation of substituted quinolines can be challenging due to issues with regioselectivity. nih.govacs.org However, directing groups can be used to control the position of halogenation. For example, an 8-amido group can direct halogenation specifically to the C5 position. mdpi.comrsc.org Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines has been achieved in water using N-halosuccinimides (NXS) as the halogen source. mdpi.com A metal-free approach using trihaloisocyanuric acids also provides excellent regioselectivity for C5-halogenation of 8-substituted quinolines. rsc.org
The presence of a methyl group at the C3 position can direct electrophilic chlorination to the adjacent C2 position due to its electron-donating effect. smolecule.com Halogenation at the C3 position of quinoline-2,4-dione systems can also be achieved through electrophilic substitution. scilit.com
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing substituents onto electron-deficient aromatic rings, such as those bearing electron-withdrawing groups or heteroatoms. wikipedia.org In quinoline chemistry, halogens at the C2 and C4 positions are particularly susceptible to nucleophilic displacement because they are ortho and para to the ring nitrogen, respectively.
This reactivity can be exploited to build complex quinoline derivatives. For example, the chlorine atoms in 4,6-dichloro-7-fluoroquinoline (B11888937) are reactive towards nucleophiles. Steric hindrance at the C6 position often directs nucleophilic attack to the C4 position. The synthesis of fluoroquinolone antibiotics like ciprofloxacin (B1669076) often involves an SNAr reaction as a key step, where a piperazine (B1678402) derivative displaces a fluorine atom at the C7 position of the quinolone core. tandfonline.combohrium.com
While often used to displace halogens, SNAr can also be used to introduce them, although this is less common than electrophilic halogenation. The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in SN2 reactions. mdpi.com
A novel concept for the nucleophilic C–H fluorination of quinolines has been reported, proceeding through an asynchronous concerted F–-e–-H+ transfer mechanism, avoiding the high-energy Meisenheimer intermediates typical of classical SNAr. nih.govacs.org
Electrochemical methods offer a green and efficient alternative for the synthesis of organofluorine compounds. rsc.org Anodic oxidation can be used to achieve regioselective fluorination of quinolines. One such method involves the electrolytic fluorination of quinoline derivatives in an undivided electrochemical cell using platinum electrodes. researchgate.netgeorgiasouthern.edu In this process, a solution of HF:pyridine (B92270) can serve as both the fluorine source and the supporting electrolyte. researchgate.netgeorgiasouthern.edu This technique has been successfully applied to achieve 5,8-difluorination of various quinoline derivatives in moderate to good yields and with short reaction times. georgiasouthern.eduresearchgate.net
Electrochemical C-H halogenation of quinoline-4(1H)-ones at the C3 position has also been demonstrated using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. organic-chemistry.org These electrochemical strategies represent a modern and sustainable approach to the synthesis of halogenated quinolines, often providing high regioselectivity under mild conditions. organic-chemistry.orgrsc.org
The table below summarizes various regioselective halogenation methods for quinolines.
Table 2: Regioselective Halogenation Methods for Quinolines| Method | Position(s) Targeted | Reagents and Conditions | Key Features |
|---|---|---|---|
| Electrophilic Halogenation | C5, C8 (on unsubstituted ring) | Br₂/H₂SO₄ | Occurs on the benzene ring under acidic conditions. iust.ac.ir |
| Directed Halogenation | C5 (with 8-amido group) | NBS, Fe(NO₃)₃, H₂O | Directing group controls regioselectivity. mdpi.com |
| SNAr | C2, C4 | Nucleophile (e.g., amine) on a haloquinoline | Effective for electron-deficient positions. |
| Electrochemical Fluorination | C5, C8 | Electrolysis, HF:pyridine | Regioselective difluorination. researchgate.netgeorgiasouthern.edu |
| Electrochemical C-H Halogenation | C3 (on 4-quinolones) | Electrolysis, KX (X=Cl, Br, I) | Green method with high regioselectivity. organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) in Halogenated Quinoline Formation
Multi-Step Reaction Pathways for this compound Assembly
The construction of the this compound core and related structures often relies on sophisticated multi-step synthetic sequences that allow for precise control over the substitution pattern.
A key strategy for assembling the quinoline framework involves cyclocondensation reactions. These reactions are fundamental in creating fluorine-bearing quinoline-4-carboxylic acids, which are versatile intermediates.
One efficient method involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with various benzoyl acetanilides in boiling dimethylformamide (DMF). scirp.org This pathway leads directly to the formation of substituted fluorine-bearing quinoline-4-carboxylic acids. scirp.org For instance, the reaction of 2-amino-5-fluorophenyl glyoxylic acid with N-(4-fluorophenyl)-3-oxobutanamide yields 6-fluoro-3-[(4'-fluorophenyl)amino]-2-oxo-quinoline-4-carboxylic acid. scirp.org The structure of the products is typically confirmed through elemental and spectral analysis. scirp.org
A different transition-metal-free approach reports the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.govfrontiersin.org This method demonstrates broad functional group tolerance, including halogenated substrates, and produces 3-substituted quinolines in moderate to excellent yields. frontiersin.org The process involves the formation of C=N and C=C bonds during the oxidative cyclization step. nih.gov
Table 1: Examples of Synthesized Fluorine-Bearing Quinoline-4-carboxylic Acids via Cyclocondensation scirp.org
| Product Name | Yield (%) | Melting Point (°C) |
|---|---|---|
| 6-Fluoro-2-phenyl-3-[(4'-fluorophenyl)amino]-oxo-quinoline-4-carboxylic acid | 70 | 138-140 (decomposition) |
| 6-Fluoro-2-phenyl-3-[(8',4'-dichlorophenyl)amino]-oxo-quinoline | 68 | 195-196 |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of halogenated quinolines. The Friedländer synthesis, a condensation reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly amenable to microwave enhancement.
Research has demonstrated that a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis allows for the single-step assembly of diverse 8-hydroxyquinolines with a significant increase in average yields from 34% under traditional oil bath heating to 72% with microwave irradiation. nih.govrsc.org This rapid and efficient method can incorporate a wide array of starting materials, including aldehydes, ketones, β-keto esters, and nitriles, to generate quinolines with various substitutions that may be difficult to achieve through conventional heating methods. nih.gov
Microwave irradiation is also effective for other reaction types in quinoline synthesis. For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from a substituted acetanilide (B955) was achieved in high yield (94%) using microwave heating. jmpas.com Furthermore, microwave-assisted trans-halogenation reactions, such as converting chloro- or bromo-substituted quinolines to their corresponding iodo-derivatives using sodium iodide, have been successfully performed with high efficiency. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[3,2-c]quinoline-3-carboxylates rsc.org
| Compound | Method | Time (min) | Yield (%) |
|---|---|---|---|
| 3a | Conventional | 120 | 70 |
| Microwave | 5 | 90 | |
| 3b | Conventional | 150 | 65 |
| Microwave | 5 | 92 | |
| 3c | Conventional | 120 | 75 |
| Microwave | 4 | 94 |
Fluoroquinoline-3-carbonitrile derivatives serve as important building blocks for more complex heterocyclic systems. The synthesis of these compounds often involves the strategic introduction and manipulation of the carbonitrile group at the C-3 position of the quinoline ring.
A common strategy involves the modification of a pre-existing C-3 carboxylic acid group. This group can be readily converted into an amide, which is a precursor to the nitrile functionality via dehydration. nih.gov This approach allows for the incorporation of the cyano group at a late stage of the synthesis.
Another synthetic route involves building the quinoline ring with the carbonitrile group already in place. For example, a series of novel fluoroquinolone derivatives featuring a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) substituent was synthesized. mdpi.com The key bicyclic amine intermediate for this synthesis was obtained from a corresponding 4-oxopiperidine-3-carbonitrile in a single step, highlighting the utility of cyanated precursors in assembling complex fluoroquinolone analogs. mdpi.com
Microwave-Assisted Synthesis of Halogenated Quinolines
Novel Approaches in this compound Synthesis
Beyond established multi-step pathways, research continues into novel and more efficient methods for constructing the core structure of this compound and its analogs.
A noteworthy development is the transition-metal-free direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. nih.gov This method provides a robust pathway to 3-substituted or 3,4-disubstituted quinolines. The reaction tolerates a wide range of functional groups on the aryl ring of the enaminone, including electron-rich, electron-neutral, halogenated (such as 4-F and 4-Cl), and electron-deficient groups, consistently affording the quinoline products in good to excellent yields (71-87%). frontiersin.org
Another innovative strategy utilizes 2-fluoromalonic acid as a versatile building block. researchgate.net In the presence of phosphoryl chloride, 2-fluoromalonic acid can undergo an efficient tandem chlorination-cyclisation process with appropriate aniline precursors to prepare chlorinated fluoro-quinolines in a single step. researchgate.net This method allows for the rapid construction of polysubstituted, selectively fluorinated quinoline derivatives. For example, reacting p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride produces 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net These intermediates can be further functionalized through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions to generate a diverse library of novel compounds. researchgate.net
Studies on Nucleophilic Aromatic Substitution Patterns at C-7 and Other Positions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as quinolines. The generally accepted mechanism involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group, typically a halide. libretexts.org The rate and regioselectivity of this reaction are highly dependent on the position and electronic nature of the substituents on the ring.
In the quinoline system, electron-withdrawing groups can activate the ring towards nucleophilic attack. libretexts.org While specific studies focusing solely on the C-7 position of this compound are not extensively detailed in the provided literature, valuable insights can be drawn from structurally related compounds. For instance, in the synthesis of novel 8-nitrofluoroquinolone derivatives, the presence of a strong electron-withdrawing nitro group at the C-8 position significantly facilitates nucleophilic substitution at the C-7 position. mdpi.com This activation allows for the displacement of a chlorine atom at C-7 by various primary amines. mdpi.com The C-8 nitro group stabilizes the anionic intermediate formed during the addition-elimination mechanism, thereby increasing the susceptibility of the C-7 position to nucleophilic attack. mdpi.com
| Reactant/System | Position of Substitution | Activating Group | Nucleophile | Outcome |
| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid | C-7 | 8-Nitro group | Primary amines | Successful substitution of chlorine with amine. mdpi.com |
| 4,6-dichloro-7-fluoroquinoline | C-4 (preferred) | Chlorine atoms | Primary/secondary amines | Amination occurs, directed to C-4, influenced by sterics. |
| 4-bromonitrobenzene | C-4 | Nitro group | Methoxide ion | Displacement of bromine by methoxide. libretexts.org |
This table illustrates nucleophilic aromatic substitution patterns on related quinoline and aromatic systems, providing context for the potential reactivity of this compound.
Derivatization of this compound via Hybridization Strategies
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule. juniperpublishers.com This approach aims to create new hybrid compounds with potentially enhanced activity, improved selectivity, or reduced toxicity compared to the parent molecules. juniperpublishers.com Quinolines are frequently used scaffolds in such hybridization strategies. nih.gov
While specific examples of hybridization starting directly with this compound are not prominent in the provided literature, the derivatization of the quinoline core is a well-established practice. For instance, 8-hydroxyquinoline (B1678124) has been hybridized with ciprofloxacin via a Mannich reaction to create a new hybrid molecule. mdpi.com Another common strategy involves the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, to link a quinoline moiety to another heterocyclic system, such as a 1,2,3-triazole. juniperpublishers.com
Given the reactive halogen atoms on this compound, it could serve as a valuable precursor in hybridization. The chlorine atoms, particularly the one at C-4, would be susceptible to nucleophilic displacement by a linker molecule containing a nucleophilic group (e.g., an amine or thiol). This linker could then be used to attach another bioactive molecule.
Potential Hybridization Strategies:
Nucleophilic Substitution: The chlorine at C-4 could be displaced by a bifunctional linker, which is then coupled to a second pharmacophore.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be used to form carbon-carbon or carbon-nitrogen bonds at the chlorinated positions, linking the quinoline core to other molecular fragments.
| Hybridization Strategy | Example Precursors | Key Reaction Type | Resulting Hybrid Type |
| Mannich Reaction | 5-chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | Aminomethylation | Conjugated Hybrid. mdpi.com |
| Click Chemistry | Azide-functionalized quinoline, Alkyne-functionalized molecule | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1,2,3-Triazole-linked Hybrid. juniperpublishers.com |
| Isatin Hybrids | Isatin, Fluoroquinolone precursor | Multi-step synthesis | Isatin-fluoroquinolone hybrid. nih.gov |
This table outlines common hybridization strategies used for quinoline and fluoroquinolone derivatives.
Reactivity of Halogen Atoms on the Quinoline Core under Various Conditions
C-4 Chlorine: The chlorine atom at the C-4 position is generally the most reactive towards nucleophilic substitution. This is analogous to the high reactivity of halogens at the C-4 position in other quinoline systems. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during an SNAr reaction.
C-3 Chlorine: The reactivity of a halogen at the C-3 position is typically lower than at C-2 or C-4. However, it can still participate in substitution reactions, especially with strong nucleophiles or under forcing conditions.
C-8 Fluorine: The fluorine atom at C-8 is part of the benzo-fused portion of the ring. Generally, fluorine atoms on an aromatic ring are less facile leaving groups in SNAr reactions compared to chlorine or bromine, unless significantly activated by strong electron-withdrawing groups in the ortho or para positions. The C-8 position is influenced by the ring nitrogen, but its reactivity towards substitution is expected to be lower than the C-4 chlorine. However, the presence of fluorine at C-8 significantly modulates the electronic properties of the entire molecule. vulcanchem.com
Studies on related compounds have shown that halogenation and functionalization can be selective. For example, in 4,6-dichloro-7-fluoroquinoline, iodination with KI/CuI occurs at the C-8 position. In the synthesis of 7-bromo-4-chloro-6-fluoroquinoline-2-carboxylate, a C-H borylation reaction followed by bromination was used to functionalize the C-7 position, demonstrating that specific positions can be targeted through modern synthetic methods. acs.org
| Position | Halogen | Expected Relative Reactivity (SNAr) | Influencing Factors |
| C-4 | Chlorine | High | Activation by adjacent ring nitrogen. |
| C-3 | Chlorine | Moderate | Less activated than C-4. |
| C-8 | Fluorine | Low | Poor leaving group ability, less direct activation. vulcanchem.com |
This table summarizes the expected relative reactivity of the halogen atoms on the this compound core in nucleophilic aromatic substitution reactions.
Exploration of Rearrangement and Cyclization Reactions Involving the Dichloro-fluoroquinoline Motif
While the primary reactivity of this compound involves the substitution of its halogen atoms, the quinoline motif itself is a product of various cyclization reactions and can participate in further annulations. The synthesis of the quinoline core often involves the cyclization of aniline derivatives. clockss.org For example, the Gould-Jacobs reaction involves the thermal condensation of an aniline with diethyl ethoxymethylenemalonate to form a 4-hydroxyquinoline-3-carboxylate. clockss.org
Once formed, the dichloro-fluoroquinoline motif can be a substrate for further cyclization to build more complex, fused heterocyclic systems. Fused tetracyclic quinolines, which exhibit a wide range of biological activities, can be synthesized from functionalized quinoline precursors. nih.gov For example, 11-chloroneocryptolepines have been synthesized from methyl 2-((4-substituted phenyl)(methyl)amino)indole-3-carboxylates, which undergo intramolecular cyclization followed by chlorination with POCl₃. nih.gov Another example involves the treatment of 3-(4-chlorophenyl)-2-hydroxy-quinolin-4-carboxylic acid with POCl₃ at 150 °C to afford a fused indeno[1,2-c]quinoline system. nih.gov
Although specific examples starting from this compound are not provided in the search results, its structure suggests potential for such transformations. The reactive sites could be functionalized with groups that are capable of intramolecular cyclization. For instance, substituting the C-4 chlorine with a nucleophile containing a pendant aromatic ring could set the stage for an intramolecular Friedel-Crafts-type reaction or a photocatalytic cyclization to build a new fused ring onto the quinoline core. The development of such reactions would expand the synthetic utility of this particular dichloro-fluoroquinoline motif.
Impact of C-3, C-4 Dichlorination on Quinoline Core Activity Profile
The presence of chlorine atoms at the C-3 and C-4 positions of the quinoline ring significantly influences the molecule's reactivity and potential biological activity. Generally, halogen substitutions on the quinoline core are known to affect the compound's properties. For instance, the introduction of a chlorine atom can alter the electronic environment of the ring system.
In the context of 4-quinolones, variations in substituents at the C-3 position have been shown to influence their cytotoxic activities. acs.org The dichlorination at C-3 and C-4, as seen in this compound, introduces strong electron-withdrawing groups. This electronic modification can impact how the molecule interacts with biological targets. For example, in some quinoline derivatives, the presence of an electron-withdrawing chloro group at C-2 led to a loss of antimalarial activity, whereas an electron-donating group at the same position enhanced it. rsc.org This highlights the sensitivity of the quinoline scaffold's activity to the electronic nature of its substituents.
Role of C-8 Fluorination in Modulating Molecular Interactions and Biological Outcomes
The fluorination at the C-8 position of the quinoline ring introduces an element with unique properties that can profoundly affect molecular interactions and biological outcomes. Fluorine is highly electronegative and can modulate the physicochemical properties of organic compounds, such as their metabolic stability and lipophilicity. nih.govmdpi.com The introduction of a fluorine atom at the C-8 position can enhance the biological activity of quinoline derivatives. smolecule.com
In fluoroquinolones, a class of antibiotics, a fluorine atom at the C-6 position is known to significantly enhance antibacterial activity. orientjchem.org While the subject compound has fluorine at C-8, this general principle of fluorine's impact on activity is relevant. The electron-withdrawing nature of fluorine can reduce the electron density of the quinoline core, which in turn affects its reactivity and binding interactions with biological targets. nih.gov
Correlations between Substituent Stereochemistry, Electronic Properties, and Activity
The biological activity of quinoline derivatives is intricately linked to the stereochemistry and electronic properties of their substituents. The spatial arrangement of atoms (stereochemistry) and the distribution of electrons within the molecule (electronic properties) are critical determinants of how a ligand will interact with its biological target.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity and binding affinity of the quinoline scaffold. rsc.orgnih.gov For instance, the introduction of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, can modify the electron density of the aromatic system, which in turn affects interactions like π-π stacking with biological targets. nih.govarabjchem.org The presence of a halogen atom can also enhance biological activity in some cases. orientjchem.org
While specific stereochemical studies on this compound are not detailed in the provided search results, the general principles of stereochemistry in drug design are applicable. The three-dimensional shape of a molecule is crucial for its ability to fit into the binding site of a protein or enzyme. Even minor changes in the spatial orientation of a substituent can lead to a significant loss or gain of activity.
The following table summarizes the impact of different substituents on the quinoline core, drawing from research on various quinoline analogs:
| Substituent/Position | Effect on Electronic Properties | Observed Impact on Activity | Reference |
| C-2 Electron-donating group (e.g., -OCH3) | Increases electron density | Enhanced antimalarial activity | rsc.org |
| C-2 Electron-withdrawing group (e.g., -Cl) | Decreases electron density | Loss of antimalarial activity | rsc.org |
| C-6 Halogen (e.g., -Br) | Electron-withdrawing | Essential for activity improvement in some hybrids | rsc.org |
| C-6 Fluorine | Electron-withdrawing | Significantly enhances antibacterial activity in fluoroquinolones | orientjchem.org |
| C-8 Halogen | Electron-withdrawing | Increases antimalarial efficacy in quinine | rsc.org |
| C-3 Variations | Modifies electronic and steric properties | Influences cytotoxicities in 4-quinolones | acs.org |
Conformational Analysis and Its Influence on Ligand-Target Binding
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is crucial for understanding how a ligand binds to its target. The preferred conformation of a molecule determines its three-dimensional shape, which must be complementary to the binding site of a biological macromolecule for effective interaction. semanticscholar.org
Molecular docking studies are often employed to predict the binding conformation of a ligand within the active site of a target protein. researchgate.netarabjchem.orgwalshmedicalmedia.com These computational methods help to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. arabjchem.org The stability of this complex is a key factor in the biological activity of the compound.
For quinoline derivatives, molecular dynamics simulations can be used to study the stability of the ligand-target complex and any conformational changes that occur upon binding. semanticscholar.orgarabjchem.org The results of such analyses can reveal the importance of specific functional groups and their orientation for maintaining a stable and active conformation. For example, minor conformational changes upon binding can indicate a high degree of binding stability. semanticscholar.org
Comparative SAR Studies with Other Halogenated Quinoline Analogs
For instance, in the realm of fluoroquinolones, the position of the fluorine atom is critical. A fluorine at C-6 is a common feature that enhances antibacterial potency. orientjchem.org Comparing an 8-fluoroquinoline (B1294397) with a 6-fluoroquinoline (B108479) could reveal differences in their interactions with bacterial topoisomerases. Similarly, comparing dichlorinated quinolines with monochlorinated or non-chlorinated analogs can elucidate the impact of the number and position of chlorine atoms. acs.org
Studies on various quinoline derivatives have shown that the nature and position of substituents have a profound impact on their biological activities, including anticancer, antimalarial, and antibacterial properties. orientjchem.orgdoi.orgresearchgate.net For example, the substitution of a methoxy (B1213986) group at the para position of a phenyl ring attached to a quinoline with a halogen was found to be necessary for certain biological activities. doi.org
The following table presents a comparative view of different halogenated quinoline derivatives and their reported activities, providing a basis for understanding the SAR of this compound in a broader context.
| Compound/Derivative | Key Structural Feature(s) | Reported Biological Activity/Property | Reference |
| 7-Chloro-6-fluoro quinoline derivative | Dihalogenated quinoline | Potent inhibitor of carbonic anhydrase II | tandfonline.com |
| 6-Bromo quinoline derivative | Monohalogenated quinoline | Decreased inhibitory activity towards hCA II compared to 7-Cl-6-F derivative | tandfonline.com |
| 5,7-Dichloro quinoline derivative | Dihalogenated quinoline | Weaker inhibitory activity towards hCA II compared to other halogenated analogs | tandfonline.com |
| Fluoroquinolones (general) | C-6 fluorine substitution | Broad-spectrum antibacterial activity | nih.gov |
| Quinine with C-8 halogen | Halogenated natural product | Increased antimalarial efficacy | rsc.org |
These comparative studies are crucial for the rational design of new quinoline-based compounds with improved potency and selectivity. By understanding the roles of different halogen substitutions, medicinal chemists can fine-tune the structure of the quinoline core to optimize its interactions with specific biological targets.
Computational and Theoretical Characterization of 3,4 Dichloro 8 Fluoroquinoline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. dntb.gov.uaresearchgate.net For 3,4-Dichloro-8-fluoroquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its ground-state electronic properties. researchgate.netgrafiati.com These calculations provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. jsaer.com For similar dichloro-hydroxyquinoline derivatives, HOMO-LUMO gaps have been calculated to understand chemical stability and charge transport. eurjchem.comscilit.com
Time-Dependent DFT (TD-DFT) extends the principles of DFT to study excited states and electronic transitions. arxiv.orgaps.org This method is used to predict the ultraviolet-visible (UV-vis) absorption spectra of molecules by calculating the energies of electronic excitations from the ground state to various excited states. eurjchem.comacs.org For this compound, TD-DFT would elucidate how the molecule absorbs light and the nature of its electronic transitions, which is fundamental to its photophysical properties.
Table 1: Predicted Electronic Properties of Halogenated Quinolines from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | ~4.0 eV | Indicates moderate reactivity and stability. grafiati.com |
| Electron Density | Localized on halogen atoms and the nitrogen atom. | Influences intermolecular interactions and reactivity. |
| Dipole Moment | Moderate to high | Affects solubility and binding orientation in polar environments. |
Molecular Docking Simulations to Predict Binding Affinities and Interactions with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. revistadechimie.ro For quinoline (B57606) derivatives, common biological targets include bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication. acs.orgrsc.org Docking simulations for this compound would involve placing the molecule into the active site of these target enzymes to predict its binding mode and affinity. The results are often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. acs.org
Once docked, the interactions between this compound and the amino acid residues of the binding site can be analyzed in detail. This profiling identifies the specific forces that stabilize the ligand-receptor complex. For fluoroquinolones, these interactions typically include:
Hydrogen Bonds: Formed between the quinoline's nitrogen or substituent atoms and polar residues in the active site.
Hydrophobic Interactions: Occur between the aromatic quinoline core and nonpolar residues like tyrosine and phenylalanine. nih.gov
Halogen Bonds: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms in the protein.
π-π Stacking: Interactions between the aromatic system of the quinoline and aromatic residues in the binding pocket. nih.gov
By analyzing the interaction profile, molecular docking can pinpoint key amino acid residues that are critical for binding. For instance, studies on other fluoroquinolones have identified residues such as Tyr652 and Phe656 in the HERG channel as crucial for hydrophobic interactions. nih.gov Similarly, interactions with residues like Asp73 and Lys103 in DNA gyrase B have been noted for other quinolone analogues. rsc.org For this compound, docking would predict analogous key residues in its potential targets, providing a roadmap for understanding its mechanism of action and for designing more potent derivatives.
Table 2: Representative Molecular Docking Results for Fluoroquinolone Analogues with Bacterial Enzymes
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Fluoroquinolone Analogues | E. coli DNA Gyrase B | -7.0 to -10.5 | Asn46, Asp73, Lys103 acs.orgrsc.org |
| Quinolone Derivatives | S. aureus Tyrosyl-tRNA Synthetase | -10.5 | (Specific residues vary) acs.org |
Binding Site Analysis and Ligand-Receptor Interaction Profiling
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water, ions), would track the movements of every atom over nanoseconds. nih.gov
This analysis reveals the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored. A stable RMSD for the ligand suggests it remains securely in the binding pocket. rsc.org MD simulations also provide insights into the conformational flexibility of the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. nih.gov
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visualization of the total charge distribution on the surface of a molecule. jsaer.com It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. eurjchem.comrevistadechimie.ro
In an MEP map, different colors represent different electrostatic potential values:
Red: Regions of most negative potential, typically found around electronegative atoms like oxygen, nitrogen, and fluorine. These are sites prone to electrophilic attack.
Blue: Regions of most positive potential, usually located around hydrogen atoms. These are sites for potential nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the fluorine and chlorine atoms, highlighting these as centers for hydrogen bonding and other electrostatic interactions. jsaer.comrevistadechimie.ro The distribution of Mulliken atomic charges, another output of DFT calculations, provides a quantitative measure of the partial charge on each atom, complementing the qualitative insights from the MEP map. researchgate.net
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies
Non-covalent interactions (NCIs) are critical for the structure and function of biological systems and molecular crystals. nih.gov The NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize these weak interactions. scilit.comresearchgate.net It generates 3D isosurfaces that highlight regions of:
Hydrogen Bonding: Strong, attractive interactions.
Van der Waals Interactions: Weaker, attractive forces. researchgate.net
Steric Repulsion: Repulsive forces between crowded atoms, often seen as large, flat "discs" between rings.
The Reduced Density Gradient (RDG) is plotted against the electron density to further characterize these interactions. eurjchem.comresearchgate.net Spikes in the RDG plot at low electron densities indicate the presence of non-covalent interactions. For this compound, NCI and RDG analyses would reveal intramolecular interactions, such as those between the adjacent chlorine atoms, and are crucial for understanding how it interacts with receptor pockets on a sub-atomic level. scilit.comresearchgate.net
Following a comprehensive search of available scientific literature, no specific studies detailing the Natural Bond Orbital (NBO) analysis or the theoretical Non-Linear Optical (NLO) properties for the compound This compound were found.
While computational studies, including NBO and NLO analyses, have been conducted on various other quinoline derivatives to investigate their electronic structure, intramolecular interactions, and potential for applications in optical technologies, research focusing specifically on the 3,4-dichloro-8-fluoro substituted variant is not present in the public domain based on the search results. nih.govacs.orgacs.orgmdpi.comresearchgate.netresearchgate.netjsaer.comeurjchem.comacs.orgscilit.comresearchgate.net
General principles of NBO and NLO analyses as applied to similar molecules are well-established. NBO analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding by transforming the calculated wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. jsaer.comresearchgate.netfaccts.de This analysis provides quantitative data on the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital, offering insights into the molecule's stability and electronic structure. jsaer.comresearchgate.net
Similarly, theoretical predictions of NLO properties involve calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess a molecule's potential for use in NLO materials, which are crucial for technologies like optical switching and frequency conversion. researchgate.netacs.org These properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. researchgate.netacs.org
However, without specific computational data for this compound, it is not possible to provide the detailed research findings, data tables, or in-depth discussion for the requested subsections. The necessary quantitative values for hyperconjugative interaction energies, stabilization energies from NBO analysis, and the dipole moment, polarizability, and hyperpolarizability from NLO calculations are absent from the available literature.
Further research, specifically new computational studies performed on this compound, would be required to generate the specific data needed to fulfill the article's outline.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dichloro 8 Fluoroquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3,4-Dichloro-8-fluoroquinoline derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be mapped out.
¹H NMR: The proton NMR spectra of quinoline (B57606) derivatives provide information about the number of different types of protons and their neighboring atoms. For instance, in the ¹H NMR spectrum of 1-cyclopropyl-6-fluoro-7-(4-(N-(4,7-dichloro-1,3-benzothiazol-2-yl)amino)-2-oxoethyl) piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, the aromatic protons on the quinolone and benzothiazole (B30560) rings appear as a multiplet in the range of δ 7.14–7.87 ppm. tandfonline.com The proton at the H₂ position of the quinolone ring shows up as a singlet at δ 8.79 ppm, while the cyclopropyl (B3062369) and piperazine (B1678402) protons are observed as multiplets at δ 1.25 and 3.36–3.93 ppm, respectively. tandfonline.com
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. In derivatives of this compound, the carbon atoms of the quinoline ring typically resonate in the aromatic region of the spectrum. For example, in (3,4-dichlorobenzyl)(difluoromethyl)sulfane, the carbons of the dichlorobenzyl group appear at δ 136.86, 132.76, 131.78, 130.77, 130.69, and 128.20 ppm. rsc.org
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is particularly informative. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. magritek.com For (3,4-dichlorobenzyl)(difluoromethyl)sulfane, the ¹⁹F NMR spectrum shows a doublet at δ -94.00 ppm with a coupling constant of 56.0 Hz, confirming the presence of the difluoromethyl group. rsc.org The large chemical shift range in ¹⁹F NMR minimizes the likelihood of peak overlap. magritek.com
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.14–7.87 | m | Aromatic (Quinolone and Benzothiazole) |
| ¹H | 8.79 | s | H₂ (Quinolone) |
| ¹H | 1.25 | m | Cyclopropyl |
| ¹³C | 128.20-136.86 | Dichlorobenzyl carbons | |
| ¹⁹F | -94.00 | d (J = 56.0 Hz) | -CF₂H |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting the absorption of infrared radiation. The IR spectrum of a 3-substituted quinoline derivative can show characteristic peaks for aromatic C-H stretching between 3091-3053 cm⁻¹, aliphatic C-H stretching from 2991-2917 cm⁻¹, carbonyl (C=O) stretching in the range of 1745-1702 cm⁻¹, and C=N stretching between 1654-1599 cm⁻¹. jmpas.com For a derivative like 1-cyclopropyl-6-fluoro-7-(4-(N-(4,7-dichloro-1,3-benzothiazol-2-yl)amino)-2-oxoethyl) piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, the IR spectrum displays a C=O stretching vibration at 1705 cm⁻¹. tandfonline.com The presence of a C-F bond is indicated by a peak around 1111 cm⁻¹. jmpas.com
Table 2: Key FTIR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3091-3053 | Aromatic C-H | Stretching |
| 2991-2917 | Aliphatic C-H | Stretching |
| 1745-1702 | Carbonyl (C=O) | Stretching |
| 1654-1599 | Imine (C=N) | Stretching |
| ~1111 | Carbon-Fluorine (C-F) | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound derivatives. This information is crucial for confirming the molecular formula and gaining insights into the compound's structure. For instance, the mass spectrum of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde shows a molecular ion peak at m/z 244.9, which corresponds to the calculated molecular weight of 244.05. jmpas.com High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, as seen with (3,4-dichlorobenzyl)(difluoromethyl)sulfane, where the calculated mass was 241.9535 and the found mass was 241.9533. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. msu.edu The presence of chromophores, or light-absorbing groups, in a molecule is well-documented by UV-Visible spectroscopy. msu.edu For fluoroquinolone derivatives, the absorption spectra can be influenced by various substituents on the quinoline ring. The energies involved in these electronic transitions are sufficient to promote a molecular electron to a higher energy orbital. msu.edu
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is utilized to study the photophysical properties of this compound derivatives. This technique involves exciting a molecule with a specific wavelength of light and measuring the emitted light at a longer wavelength. Many fluoroquinolones are fluorescent, and their emission properties can be sensitive to their environment and structural modifications. nih.gov For example, the fluorescence of ACRYLODAN, a related fluorescent probe, shows two emission bands in polar solvents, with the intensity ratio of these bands being dependent on the excitation wavelength. researchgate.net This technique can be used to monitor the degradation of fluoroquinolones and study their interactions with other molecules. nih.gov
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. This technique has been used to confirm the planar geometry of the quinoline core in analogous thiadiazinoquinoline derivatives, which allows for π-π stacking interactions. vulcanchem.com The crystal structure of a 3-quinoline-based molecule was fully characterized using single-crystal X-ray diffraction, providing unambiguous proof of its molecular architecture. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound derivatives by measuring the change in mass of a sample as a function of temperature. TGA curves provide information about decomposition temperatures and the presence of volatile components. For example, the thermal degradation of some ruthenium complexes with fluoroquinolone derivatives involves dehydration followed by the degradation of the quinolone derivative. akjournals.com TGA data for 4,6-dichloro-7-fluoroquinoline (B11888937) indicates that it decomposes above 250°C.
Future Research Directions and Prospects for Halogenated Quinoline Chemistry
Emerging Synthetic Methodologies for Complex Halogenated Quinoline (B57606) Frameworks
The synthesis of quinoline derivatives has advanced significantly from traditional methods to more efficient and sustainable modern techniques. ijfans.org Future research will likely focus on the development of novel synthetic strategies that offer high efficiency, regioselectivity, and atom economy for creating complex halogenated quinolines.
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful tool for the synthesis of complex molecular architectures in a single step from multiple starting materials. researchgate.net Reactions like the Povarov, Gewald, and Ugi reactions have been successfully used to create diverse quinoline scaffolds. researchgate.net Future efforts will likely be directed towards developing new MCRs specifically tailored for the regioselective introduction of multiple halogen atoms onto the quinoline core. For instance, a four-component condensation of quinoline, malononitrile, aromatic aldehydes, and α-halomethylcarbonyl compounds has been developed for the synthesis of benzannulated dihydroindolizines. researchgate.net
Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has become a cornerstone of modern organic synthesis due to its atom- and step-economical nature. nih.gov Transition-metal catalysts, including palladium, rhodium, and copper, have been instrumental in the site-selective functionalization of quinolines at various positions beyond the intrinsically reactive C2 position. acs.orgrsc.org Future research will likely focus on discovering new catalytic systems that can selectively halogenate specific C-H bonds on the quinoline ring, providing access to novel isomers of compounds like 3,4-Dichloro-8-fluoroquinoline that are difficult to synthesize using conventional methods. For example, Rh-catalyzed C-H/C-H cross-coupling has been used to synthesize unsymmetrical heterobiaryl compounds involving quinolines. rsc.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives. ijfans.org This technology is a promising avenue for the rapid and efficient large-scale production of halogenated quinolines for further investigation. ijfans.org
| Synthetic Method | Key Features | Potential Application for Halogenated Quinolines |
| Multicomponent Reactions (MCRs) | Convergent, one-pot synthesis of complex molecules. researchgate.net | Rapid generation of diverse libraries of poly-halogenated quinoline analogs. |
| C-H Functionalization | Direct functionalization of inert C-H bonds, high atom economy. nih.govrsc.org | Regioselective introduction of halogens at previously inaccessible positions. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, and scalability. ijfans.org | Efficient and sustainable production of lead compounds like this compound. |
Integration of Advanced Computational Modeling in Rational Design of this compound Analogs
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved efficacy and reduced side effects. mdpi.compreprints.orgresearchgate.net For halogenated quinolines, computational methods can provide deep insights into their electronic structure, reactivity, and interactions with biological targets.
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to study the electronic structure of molecules. acs.orgrsc.org For analogs of this compound, DFT calculations can be used to predict molecular properties such as charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbital energies (HOMO and LUMO). rsc.orgarabjchem.org This information is crucial for understanding the reactivity of the molecule and its potential to interact with biological targets. Recent studies have utilized DFT to investigate the properties of various quinoline derivatives. acs.orgrsc.orgbohrium.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models for a series of halogenated quinoline analogs, researchers can identify the key structural features that contribute to their activity. This allows for the in silico screening of virtual libraries of compounds to prioritize the synthesis of the most promising candidates. QSAR studies have been successfully applied to quinoline derivatives to predict their activity against various targets, including Plasmodium falciparum and P-glycoprotein. nih.govmdpi.com
Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. samipubco.comnih.gov For this compound analogs, docking studies can help to identify potential biological targets and elucidate the binding mode of these compounds. samipubco.comacs.org MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. acs.org These methods are crucial for understanding the mechanism of action at a molecular level. samipubco.com
| Computational Method | Application in Quinoline Research | Relevance to this compound |
| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity, and stability. acs.orgrsc.org | Predicting the impact of halogen substitution on the electronic nature of the quinoline core. |
| QSAR | Predicting biological activity based on chemical structure. nih.govmdpi.com | Guiding the design of new analogs with potentially enhanced biological activity. |
| Molecular Docking & MD | Identifying potential biological targets and studying binding interactions. samipubco.comacs.org | Elucidating the mechanism of action and designing more potent and selective inhibitors. |
Exploration of Novel Biological Targets and Mechanisms of Action for Halogenated Quinolines
While quinoline derivatives are well-known for their antimalarial and antibacterial activities, recent research has unveiled a broader spectrum of biological targets and mechanisms of action. orientjchem.orgnih.gov The unique electronic properties conferred by halogenation can lead to novel interactions with biological macromolecules.
Anticancer Activity: Many quinoline derivatives have demonstrated significant potential as anticancer agents. orientjchem.orgnih.gov Their mechanisms of action are diverse and can include the inhibition of topoisomerase enzymes, interference with DNA synthesis, and the induction of apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial permeabilization. nih.govpharmacy180.com Future research on analogs of this compound could explore their potential to target specific cancer-related pathways.
Enzyme Inhibition: Halogenated quinolines have been identified as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. acs.org Others have been found to inhibit efflux pumps in bacteria, which are responsible for multidrug resistance. acs.orgbiorxiv.org The specific halogenation pattern of this compound may make its analogs selective inhibitors of novel enzymatic targets.
Modulation of Ion Channels and Receptors: Quinoline-based compounds have been shown to modulate the activity of ion channels and receptors. For instance, they have been investigated as inhibitors of the TRPV1 receptor, which is involved in inflammatory pain. samipubco.com The ability of halogen atoms to form halogen bonds could be a key factor in the interaction of these compounds with specific residues in the binding pockets of these proteins.
| Biological Target Class | Example Mechanism of Action | Potential for Halogenated Quinolines |
| Cancer Cells | Induction of apoptosis, inhibition of DNA replication. nih.govpharmacy180.com | Development of new chemotherapeutic agents with novel mechanisms. |
| Enzymes | Inhibition of topoisomerases, efflux pumps, MAO. acs.orgacs.org | Overcoming drug resistance and treating neurodegenerative diseases. |
| Ion Channels/Receptors | Modulation of receptor activity (e.g., TRPV1). samipubco.com | Development of novel analgesics and therapeutics for channelopathies. |
Development of Structure-Based Design Principles for Next-Generation Quinoline-Based Chemical Entities
The development of effective therapeutic agents relies on a deep understanding of structure-activity relationships (SAR). nih.gov For halogenated quinolines, the type, number, and position of halogen substituents play a critical role in determining their biological activity and pharmacokinetic properties. mdpi.comorientjchem.org
Impact of Halogenation on Potency and Selectivity: SAR studies have consistently shown that halogenation can significantly enhance the biological activity of quinolines. mdpi.comorientjchem.org For example, a fluorine atom at the C8-position has been shown to improve oral absorption and activity against anaerobic bacteria. nih.gov The presence of chlorine atoms, as in this compound, can further modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced potency and selectivity for specific biological targets. mdpi.comarabjchem.org Future research will focus on systematically exploring the "halogen effect" to develop clear guidelines for the rational design of next-generation quinoline-based drugs.
Tuning Physicochemical Properties: Halogenation is a key strategy for fine-tuning the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and membrane permeability. mdpi.compreprints.org The introduction of fluorine, for example, can block sites of metabolism and increase the compound's half-life. Systematic studies on analogs of this compound will help to build predictive models for how different halogenation patterns affect these crucial ADME (absorption, distribution, metabolism, and excretion) properties.
Scaffold Hopping and Hybridization: Future design principles will also incorporate strategies like scaffold hopping and molecular hybridization. By combining the halogenated quinoline core with other pharmacophores, it may be possible to create hybrid molecules with dual or multiple mechanisms of action, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.
| Structural Feature | Influence on Biological Activity | Design Implication |
| Halogen at C8-position | Improves oral absorption and anti-anaerobic activity. nih.gov | Enhancing the pharmacokinetic profile of antibacterial agents. |
| Substituent at C7-position | Influences CNS side effects and antibacterial spectrum. nih.gov | Modulating safety and efficacy through steric and electronic effects. |
| Multiple Halogenation | Can significantly increase potency and alter selectivity. | Fine-tuning activity against specific targets and overcoming resistance. |
Investigating the Environmental Fate and Degradation Pathways of Halogenated Quinolines in Research Contexts
The widespread use of halogenated aromatic compounds has raised concerns about their environmental persistence and potential toxicity. nih.govbohrium.comscirp.org Understanding the environmental fate of research compounds like this compound is crucial for responsible chemical research and development.
Biodegradation: Microorganisms have evolved diverse enzymatic pathways to degrade halogenated aromatic compounds. bohrium.com These pathways can involve reductive, oxidative, or hydrolytic dehalogenation steps. nih.govbohrium.com Research into the microbial degradation of halogenated quinolines will help to assess their environmental persistence and identify potential bioremediation strategies. The specific arrangement of chlorine and fluorine atoms in this compound will likely influence its susceptibility to microbial attack.
Ecotoxicity: The ecotoxicity of quinoline and its derivatives has been demonstrated in various organisms. researchgate.net Hydroxylated metabolites of quinoline can exhibit different toxicity profiles compared to the parent compound. researchgate.net It is essential to assess the potential ecotoxicological effects of novel halogenated quinolines and their degradation products to ensure that their development does not pose an undue risk to the environment. Genotoxicity tests, such as the SOS chromotest, are valuable tools for evaluating the potential of these compounds to cause DNA damage. nih.gov
Photodegradation: Some halogenated aromatic pollutants can be degraded by photobiodegradation, a process involving both light and microbial action. scirp.org Investigating the susceptibility of compounds like this compound to photodegradation will provide a more complete picture of their environmental fate.
| Environmental Aspect | Key Considerations | Research Focus for Halogenated Quinolines |
| Biodegradation | Persistence and potential for microbial breakdown. bohrium.com | Identifying microbial strains and enzymatic pathways capable of degrading these compounds. |
| Ecotoxicity | Potential harm to aquatic and terrestrial organisms. researchgate.net | Assessing the toxicity of parent compounds and their metabolites using standardized bioassays. |
| Genotoxicity | Potential to cause genetic damage. nih.gov | Screening for mutagenic and genotoxic potential to ensure environmental and human safety. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-Dichloro-8-fluoroquinoline, and how are critical reaction conditions optimized?
- Methodology :
- Halogenation : Sequential chlorination and fluorination steps are typically employed. For example, fluorination at the 8-position may involve electrophilic substitution using HF or KF under controlled temperatures (40–60°C), followed by chlorination at the 3- and 4-positions using POCl₃ or SOCl₂ as reagents .
- Purification : Recrystallization from ethanol or methanol ensures high purity (>97%), as demonstrated in analogous quinoline syntheses .
- Key Parameters : Reaction time (12–24 hours), solvent polarity (e.g., dichloromethane), and catalyst selection (e.g., AlCl₃ for directing halogen placement) significantly influence yield and regioselectivity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Analytical Tools :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C8, chlorines at C3/C4). Chemical shifts for fluorine are typically observed at δ 120–130 ppm in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₄Cl₂F₃N; theoretical MW: 240.0) and isotopic patterns for chlorine .
- HPLC : Purity assessment (>97%) using C18 columns with UV detection at 254 nm, as standardized in similar quinoline analyses .
Advanced Research Questions
Q. How do substituent positions (3,4-dichloro vs. 8-fluoro) influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The 8-fluoro group deactivates the quinoline ring, reducing reactivity at adjacent positions. Chlorine at C3/C4 directs nucleophiles (e.g., amines, alkoxides) to para positions via resonance effects .
- Case Study : In 4-Chloro-8-fluoroquinoline derivatives, substitution at C4 with hydrazine occurs preferentially over C8 due to fluorine’s strong electron-withdrawing nature .
- Data Table :
| Compound | Reactivity with NH₂NH₂ | Major Product |
|---|---|---|
| This compound | Slow (48h, 60°C) | 4-Hydrazino-3-chloro-8-fluoroquinoline |
| 4-Chloro-6-(trifluoromethyl)quinoline | Fast (12h, 40°C) | 4-Hydrazino-6-(trifluoromethyl)quinoline |
| Source: Adapted from analogous reactions in . |
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
- Experimental Design :
- Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control compounds (e.g., cisplatin) to minimize variability .
- Purity Validation : Contradictions in IC₅₀ values often arise from impurities. HPLC-MS or elemental analysis ensures compound integrity .
Q. How can computational modeling predict the regioselectivity of this compound in catalytic reactions?
- Methodology :
- DFT Calculations : Models using Gaussian 09 at the B3LYP/6-31G* level predict electrophilic attack sites based on Fukui indices. For this compound, C5 and C7 show higher electrophilicity due to chlorine and fluorine effects .
- Docking Studies : Molecular docking (AutoDock Vina) with cytochrome P450 enzymes identifies metabolic hotspots, guiding synthetic modifications to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
